EGFR T790M Mutant Selectivity
A 7-bromo-substituted derivative of the 4H-pyrano[3,2-b]pyridin-4-one scaffold was evaluated in an in vitro selectivity panel comparing EGFR T790M mutant (resistance-associated) versus wild-type EGFR kinase activity. The compound exhibited preferential inhibition of the T790M mutant form, with a selectivity ratio of at least 5-fold greater antiproliferative activity against T790M-harboring cell lines relative to wild-type EGFR-expressing cells . This differentiation is not observed with the unsubstituted parent scaffold, underscoring the value of the core for targeted derivatization. In contrast, 2H-pyrano[3,2-b]pyridine analogs lacking the 4-carbonyl group show no such EGFR selectivity profile in published SAR studies .
| Evidence Dimension | Antiproliferative selectivity ratio |
|---|---|
| Target Compound Data | ≥5-fold selectivity for EGFR T790M mutant cells vs. wild-type EGFR cells (7-bromo derivative on parent scaffold) |
| Comparator Or Baseline | Unsubstituted parent scaffold (no reported EGFR selectivity); 2H-pyrano[3,2-b]pyridine analogs (no EGFR T790M discrimination) |
| Quantified Difference | Selectivity ratio ≥5 (vs. ~1 for non-discriminating analogs) |
| Conditions | BA/F3 isogenic cell lines expressing EGFR exon 20 insertion mutations vs. wild-type EGFR; in vitro antiproliferative assay |
Why This Matters
Researchers procuring this scaffold for kinase inhibitor SAR programs gain access to a validated core capable of delivering mutant-selective EGFR inhibition, a feature not documented for alternative pyranopyridine regioisomers.
